

In-Depth Technical Guide: N,N-Dimethyl-2-nitroaniline (CAS 610-17-3)

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Compound of Interest

Compound Name: *N,N*-Dimethyl-2-nitroaniline

Cat. No.: B022793

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N,N-Dimethyl-2-nitroaniline** (CAS 610-17-3), a chemical intermediate with applications in synthesis and potential relevance in medicinal chemistry. This document details its physicochemical properties, safety and handling information, and established experimental protocols for its synthesis and evaluation.

Core Properties and Safety Information

N,N-Dimethyl-2-nitroaniline is an organic compound characterized by a dimethylamino group and a nitro group ortho to each other on a benzene ring. Its identity and core properties are summarized below.

Physicochemical Properties

The physical and chemical characteristics of **N,N-Dimethyl-2-nitroaniline** are presented in Table 1. There are some discrepancies in reported values for melting and boiling points across commercial suppliers, which may be due to different measurement conditions (e.g., pressure) or sample purity. The most frequently cited values are provided.

Property	Value	Citation(s)
CAS Number	610-17-3	[1][2]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[1][3]
Molecular Weight	166.18 g/mol	[1][3]
Appearance	Colorless to yellow liquid/oil	[4]
Melting Point	-10 °C / -20 °C (Note: Conflicting data of 57-58 °C also reported)	[1][2]
Boiling Point	257.7 °C at 760 mmHg (Note: A value of 170 °C is also reported)	[1][4]
Density	1.193 - 1.2 g/cm ³	[1][4]
Solubility	Soluble in water and ethanol; insoluble in ether.	
Flash Point	109.6 °C	[1]

GHS Safety Information

It is crucial to handle **N,N-Dimethyl-2-nitroaniline** with appropriate caution. The Globally Harmonized System (GHS) classification is summarized in Table 2. A full Safety Data Sheet (SDS) should be consulted before handling.

GHS Classification	Information	Citation(s)
Pictograms	GHS07 (Exclamation Mark), GHS08 (Health Hazard)	[2]
Signal Word	Warning	[2]
Hazard Statements	H360: May damage fertility or the unborn child.	[2]
Precautionary Statements	P260: Do not breathe dust/fume/gas/mist/vapours/sp ray.	[2]
P271: Use only outdoors or in a well-ventilated area.	[2]	
P280: Wear protective gloves/protective clothing/eye protection/face protection.	[2]	

Spectral Data

Detailed spectral analyses are essential for compound verification. While specific peak data is not provided in the search results, the availability of key spectra has been confirmed.

- ^{13}C NMR: Data is available via SpectraBase.[5]
- Mass Spectrometry (GC-MS): Data is available via SpectraBase.[5]
- Infrared Spectroscopy (FTIR): Data is available via SpectraBase.[5]

Researchers should consult these databases for detailed spectral information.

Experimental Protocols

This section provides detailed methodologies for the synthesis of **N,N-Dimethyl-2-nitroaniline** and a representative biological assay for evaluating compounds within this chemical class.

Synthesis of N,N-Dimethyl-2-nitroaniline via Nucleophilic Aromatic Substitution

This protocol is adapted from a general method for the synthesis of N-substituted 2-nitroaniline derivatives. The reaction involves the nucleophilic aromatic substitution of the chlorine atom in 2-nitrochlorobenzene with dimethylamine.

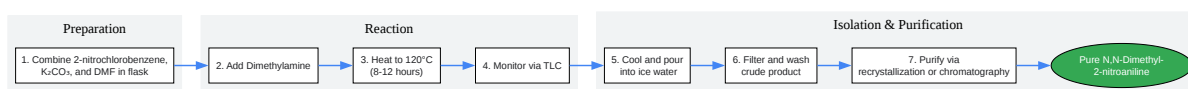
Materials and Equipment:

- 2-nitrochlorobenzene
- Dimethylamine (e.g., 40% solution in water or as a gas)
- Potassium carbonate (K_2CO_3) or another suitable base
- Dimethylformamide (DMF) or a similar polar aprotic solvent
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle
- Standard laboratory glassware for work-up and purification
- Thin-layer chromatography (TLC) apparatus
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 2-nitrochlorobenzene (1.0 eq) and a base such as potassium carbonate (2.0 eq) in dimethylformamide (DMF).
- **Reagent Addition:** While stirring the mixture, add dimethylamine (1.2-1.5 eq). If using dimethylamine gas, it can be bubbled through the solution. If using an aqueous solution, the reaction may require adjustment of conditions to favor the organic phase reaction.

- Reaction Conditions: Heat the mixture to 120 °C and maintain it under reflux for 8-12 hours.
- Monitoring: Monitor the progress of the reaction periodically using thin-layer chromatography (TLC) to check for the consumption of the 2-nitrochlorobenzene starting material.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice-cold water, which should cause the product to precipitate.
- Isolation: Collect the crude product by vacuum filtration, washing it thoroughly with water to remove inorganic salts and residual solvent.
- Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield pure **N,N-Dimethyl-2-nitroaniline**.



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Fig 1. Synthesis workflow for **N,N-Dimethyl-2-nitroaniline**.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of **N,N-Dimethyl-2-nitroaniline**, from the initial setup to the final purified product.

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